molecular formula C11H9F3N4OS2 B5467638 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide

2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No. B5467638
M. Wt: 334.3 g/mol
InChI Key: ORUWSBQDTXQOHD-UHFFFAOYSA-N
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Description

“2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide” is a chemical compound with the linear formula C11H9F3N4OS2 . It has a molecular weight of 334.344 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The compound can be synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The synthesis process results in high isolated yields .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the sources I found, it’s worth noting that the compound is part of a group of compounds that have been evaluated for their urease inhibitor activities .

Mechanism of Action

The compound and its derivatives have been evaluated for their urease inhibitor activities . Urease is a nickel-containing enzyme that catalyzes the conversion of urea to ammonia and carbon dioxide . Inhibiting this enzyme is an efficient way for the treatment of infections caused by Helicobacter pylori .

Safety and Hazards

The compound is provided to early discovery researchers as part of a collection of rare and unique chemicals . Buyers are responsible for confirming product identity and/or purity . All sales are final .

Future Directions

The compound and its derivatives have shown high activity against the urease enzyme, which is essential for the survival of Helicobacter pylori . Therefore, these compounds might be promising candidates for further evaluation .

properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N4OS2/c12-11(13,14)6-2-1-3-7(4-6)16-8(19)5-20-10-18-17-9(15)21-10/h1-4H,5H2,(H2,15,17)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORUWSBQDTXQOHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CSC2=NN=C(S2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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